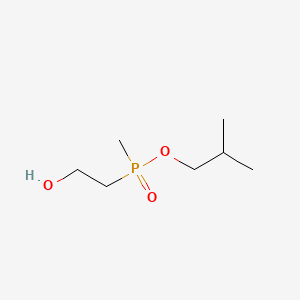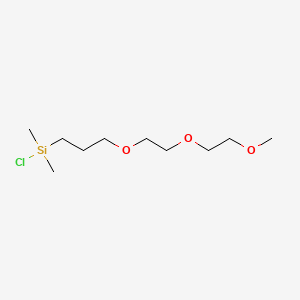
(R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenyl group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol typically involves the reaction of phenylacetaldehyde with methylamine, followed by cyclization to form the aziridine ring. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted aziridines, amines, and oxides, which have applications in different fields of research and industry.
Scientific Research Applications
(R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (R*,S*)-1-Methyl-alpha-phenyl-2-aziridinemethanol include other aziridines and phenyl-substituted aziridines. Examples include:
- 1-Phenyl-2-aziridinemethanol
- 1-Methyl-2-phenylaziridine
- 1-Methyl-2-aziridinemethanol
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of both a methyl and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64889-98-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(R)-[(2R)-1-methylaziridin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C10H13NO/c1-11-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3/t9-,10-,11?/m1/s1 |
InChI Key |
WGMOAXQYXFPQDV-DIOIDXFWSA-N |
Isomeric SMILES |
CN1C[C@@H]1[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CN1CC1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

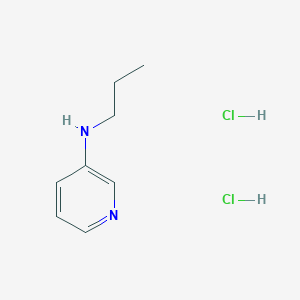
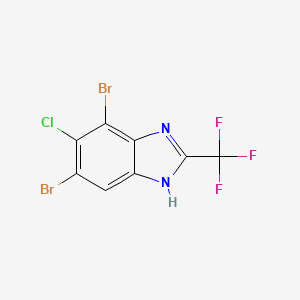
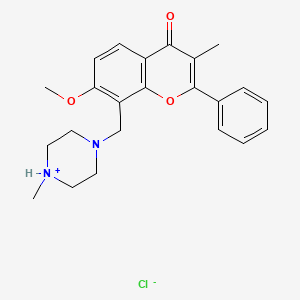

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
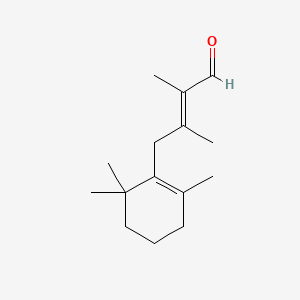
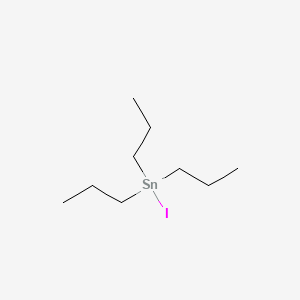

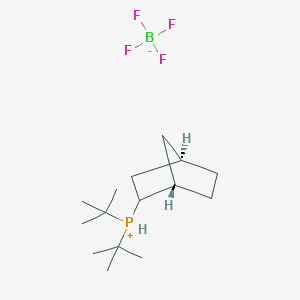
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
